2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid

Description

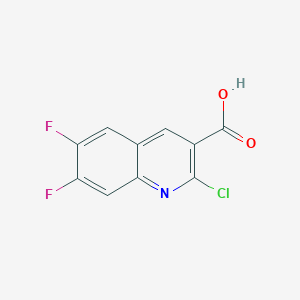

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid (CAS: 132669-25-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₄ClF₂NO₂ and a molar weight of 243.59 g/mol . It features a carboxylic acid group at position 3, chlorine at position 2, and fluorine atoms at positions 6 and 7 of the quinoline backbone. This compound is commercially available in quantities ranging from 100 mg to 1 g, with bulk pricing decreasing proportionally (e.g., €1,285.20 for 1 g) . Its primary applications include pharmaceutical and agrochemical research, where it serves as a precursor or intermediate in synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6,7-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF2NO2/c11-9-5(10(15)16)1-4-2-6(12)7(13)3-8(4)14-9/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWUTFXRAKXRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC(=C1C(=O)O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the quinoline ring. One common method is the cyclization of 4,5-difluoro-2-nitrobenzoic acid, followed by chlorination. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and halogenation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product. Industrial methods often focus on cost-effectiveness and scalability while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The quinoline ring can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific catalysts to enhance the reaction efficiency .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique chemical and biological properties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its biological activities, such as antibacterial and antiviral properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: It is used in the development of new materials and chemical processes, such as catalysts and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Physicochemical and Reactivity Differences

- Solubility: The carboxylic acid group in the parent compound increases aqueous solubility compared to its ester (Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate) and aldehyde analogs, which are more lipophilic .

- Reactivity : The -COOH group enables salt formation (e.g., with metals or amines), while the aldehyde (-CHO) and ester (-COOEt) groups participate in condensation and hydrolysis reactions, respectively .

- Stability : Fluorine atoms at C6 and C7 enhance metabolic stability and resistance to oxidation, a feature shared with the fluorocyclopropyl derivative .

Biological Activity

Overview

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid (CAS No. 132669-25-1) is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its unique structure, characterized by chlorine and fluorine substituents, enhances its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of halogen atoms significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 233.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Octanol-Water Partition Coefficient) | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes, which contributes to its antibacterial properties. For example, it can interfere with the function of enzymes involved in bacterial cell wall synthesis.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially by disrupting viral replication processes.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial effects of several quinoline derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating a strong potential for development as an antibacterial agent .

Antiviral Properties

The compound has also been investigated for its antiviral potential. In a preliminary screening against viral pathogens, it showed promising results in inhibiting the replication of certain viruses.

Case Study: Antiviral Screening

In a recent study focusing on antiviral compounds, this compound was tested against Influenza and HIV. Results indicated a reduction in viral load by up to 70% at concentrations of 50 µg/mL .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it can be compared with other quinoline derivatives:

| Compound | Antibacterial Activity (MIC µg/mL) | Antiviral Activity (%) |

|---|---|---|

| 2-Chloro-6,7-difluoro-3-carboxylic acid | 32 | 70 |

| 2-Chloro-7-fluoroquinoline | 64 | 50 |

| Fluoroquinolone | 16 | Not specified |

Q & A

Q. What are the standard synthetic routes for 2-chloro-6,7-difluoro-3-quinolinecarboxylic acid, and what intermediates are critical in its preparation?

The compound is typically synthesized via a multi-step process starting with the condensation of 3,4-difluoroaniline with 3-chloropropionyl chloride in acetone, followed by cyclization using AlCl₃ to yield 6,7-difluoro-1,2,3,4-tetrahydroquinolin-2-one. Subsequent Vilsmeier-Haack formylation with POCl₃/DMF produces the carbaldehyde intermediate, which is oxidized and aromatized using KMnO₄/KOH to form the target carboxylic acid . Key intermediates include the carbaldehyde (V) and the acyl chloride (VII), which are sensitive to hydrolysis and require anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are routinely used to characterize this compound?

Characterization relies on:

- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm).

- ESI-MS for molecular weight confirmation.

- HPLC with UV detection for purity assessment, using C18 columns and acidic mobile phases .

Q. How is the compound’s crystallographic structure resolved, and what software is employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, with Olex2 or WinGX for visualization. Hydrogen bonding patterns (e.g., carboxylic acid dimers) are analyzed using ORTEP-3 for graphical representation .

Q. What are the primary biological targets of quinoline-3-carboxylic acid derivatives?

These derivatives often target bacterial DNA gyrase and topoisomerase IV, leading to antimicrobial activity. Preliminary evaluation involves minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains .

Advanced Research Questions

Q. How can synthetic yields be optimized when handling moisture-sensitive intermediates like the carbaldehyde (V)?

Yield optimization requires strict anhydrous conditions (e.g., Schlenk techniques) during the Vilsmeier-Haack reaction. Catalyst screening (e.g., ceric ammonium nitrate) and alternative solvents (e.g., DMF under N₂) improve regioselectivity. Real-time monitoring via TLC or in-situ IR can identify by-products early .

Q. What strategies address discrepancies in spectral data for quinoline derivatives, such as unexpected ¹³C NMR shifts?

Discrepancies often arise from tautomerism or solvent effects. Comparative analysis with DFT-calculated spectra (e.g., Gaussian 16) and variable-temperature NMR can resolve ambiguities. For example, carbaldehyde tautomers may show dynamic behavior in DMSO-d₆ .

Q. How do substituent modifications at the 6,7-difluoro positions influence antibacterial activity?

Introducing electron-withdrawing groups (e.g., –Cl, –F) enhances DNA gyrase inhibition by stabilizing the drug-enzyme complex. Structure-activity relationship (SAR) studies using MIC assays and molecular docking (e.g., AutoDock Vina) reveal that 6,7-difluoro substitution improves potency against resistant strains like Staphylococcus aureus .

Q. What challenges arise in refining crystallographic data for high-resolution or twinned crystals of this compound?

Twinning is addressed using SHELXL’s TWIN/BASF commands. High-resolution data (d < 0.8 Å) require anisotropic displacement parameter refinement. Hydrogen bonding networks (e.g., O–H···O dimers) are validated via Hirshfeld surface analysis in CrystalExplorer .

Q. How can purification protocols mitigate by-products from malonic ester condensations (e.g., intermediate IX)?

Column chromatography with gradient elution (hexane/EtOAc) separates ester by-products. Acidic workup (HCl) removes unreacted malonate salts. Recrystallization from toluene/THF mixtures improves purity to >98% .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as SNAr at the 2-chloro position. Fukui indices identify electrophilic centers, guiding derivatization for novel analogs .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for intermediates like acyl chlorides.

- Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., CCDC 940123 for related analogs) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin) in MIC studies to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.